An In-Depth Technical Guide to 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine (CAS 475469-15-9)
An In-Depth Technical Guide to 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine (CAS 475469-15-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, with the CAS number 475469-15-9, is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring substituted with a Boc-protected amine and a hydroxymethyl group at the 3-position, offers a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine moiety is a common structural motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties and target binding affinity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on experimental details relevant to researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is presented in the table below. It is important to note that experimental data for this specific compound is limited in the public domain, and some values are estimated based on structurally related compounds.
| Property | Value | Source |
| CAS Number | 475469-15-9 | - |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| IUPAC Name | tert-butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate | - |
| Synonyms | 3-(tert-Butoxycarbonylamino)-3-(hydroxymethyl)pyrrolidine | - |
| Boiling Point | ~351.4 °C at 760 mmHg (estimated for stereoisomer) | [2] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Experimental Protocols
The synthesis of 3,3-disubstituted pyrrolidines like the title compound can be challenging. General synthetic strategies often involve multi-step sequences starting from acyclic precursors or the functionalization of existing pyrrolidine rings.
General Synthetic Approach
A common conceptual pathway to 3-amino-3-substituted pyrrolidines involves the construction of a suitable precursor followed by the introduction of the amino and hydroxymethyl groups. One plausible, though not explicitly detailed in the literature for this specific CAS number, synthetic route could involve the following key transformations:
Caption: Conceptual workflow for the synthesis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine.
Illustrative Experimental Protocol (Hypothetical)
Step 1: Synthesis of a 3-substituted pyrrolidine precursor
A potential starting material could be a pyrrolidine derivative with functional groups at the 3-position that allow for the introduction of the amine and hydroxymethyl groups. For instance, a diester or a cyanoester at the 3-position could be a viable intermediate.
Step 2: Introduction of the hydroxymethyl and protected amino groups
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Materials: 3,3-disubstituted pyrrolidine precursor, Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Anhydrous tetrahydrofuran (THF), Dichloromethane (DCM), Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, MgSO₄).
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Procedure:
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To a stirred solution of the pyrrolidine precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF) at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
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Carefully quench the reaction by the sequential addition of water and aqueous NaOH.
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Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
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Dissolve the crude intermediate in DCM and add triethylamine.
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To this solution, add a solution of Boc₂O in DCM dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion.
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Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine.
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Spectroscopic Data (Predicted)
As experimental spectra for 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine are not available, predicted ¹H and ¹³C NMR chemical shifts are provided below. These are estimations and should be confirmed by experimental data.
¹H NMR (predicted):
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~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
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~1.8-2.2 ppm (m, 2H): Protons at the C4 position of the pyrrolidine ring.
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~3.0-3.5 ppm (m, 4H): Protons at the C2 and C5 positions of the pyrrolidine ring.
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~3.6-3.8 ppm (m, 2H): Protons of the hydroxymethyl group.
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~4.8-5.2 ppm (br s, 1H): NH proton of the carbamate.
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~2.0-2.5 ppm (br s, 1H): NH proton of the pyrrolidine ring.
¹³C NMR (predicted):
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~28.4 ppm: Carbons of the methyl groups of the Boc protecting group.
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~35-40 ppm: Carbon at the C4 position of the pyrrolidine ring.
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~45-50 ppm: Carbons at the C2 and C5 positions of the pyrrolidine ring.
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~60-65 ppm: Carbon of the hydroxymethyl group.
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~60-65 ppm: Quaternary carbon at the C3 position of the pyrrolidine ring.
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~79.5 ppm: Quaternary carbon of the tert-butyl group of the Boc protecting group.
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~156.0 ppm: Carbonyl carbon of the Boc protecting group.
Mass Spectrometry (predicted):
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[M+H]⁺: Expected around m/z 217.15.
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[M+Na]⁺: Expected around m/z 239.13.
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A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] 3-Substituted pyrrolidines, in particular, have shown a wide range of biological activities.
Role as a Chiral Building Block
3-Boc-Amino-3-(hydroxymethyl)pyrrolidine serves as a valuable chiral building block for introducing a constrained, functionalized five-membered ring into a larger molecule. This can be advantageous for:
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Improving Potency and Selectivity: The rigid pyrrolidine ring can help to lock a molecule into a specific conformation that is optimal for binding to a biological target.
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Enhancing Metabolic Stability: The non-natural amino acid-like structure can confer resistance to enzymatic degradation.[4]
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Modulating Physicochemical Properties: The introduction of the pyrrolidine and hydroxymethyl groups can influence solubility and cell permeability.[4]
Potential Therapeutic Areas
Derivatives of 3-aminopyrrolidine have been investigated for a variety of therapeutic applications, suggesting potential areas of interest for compounds derived from 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine:
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Neuroscience: 3-Aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors, making them relevant for the development of treatments for neurological and psychiatric disorders.[5]
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Antimicrobial Agents: The pyrrolidine scaffold is present in some antibacterial compounds.[1]
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Anticancer Agents: Certain pyrrolidine derivatives have been explored for their antitumor activities.[]
Signaling Pathway Involvement (Hypothetical)
While no specific signaling pathways involving 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine have been documented, its structural features suggest potential interactions with various biological targets. The pyrrolidine core can mimic the structure of proline, an amino acid often found in the recognition motifs of proteins.
Caption: A generalized signaling pathway where a pyrrolidine-based compound could act.
Conclusion
3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a promising chiral building block for the synthesis of novel, biologically active molecules. While detailed experimental data for this specific compound is not extensively available, its structural analogy to other pharmacologically relevant pyrrolidines suggests significant potential in drug discovery, particularly in the areas of neuroscience and infectious diseases. Further research to fully characterize this compound and explore its synthetic utility is warranted. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging this versatile scaffold in their programs.

